3-Acetoxy-3-hydroxypropionic acid, methyl ester
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Overview
Description
3-Acetoxy-3-hydroxypropionic acid, methyl ester is an organic compound that belongs to the class of esters It is derived from 3-hydroxypropionic acid and is characterized by the presence of both acetoxy and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-3-hydroxypropionic acid, methyl ester can be achieved through the Baeyer-Villiger oxidation of methyl levulinate using Baeyer-Villiger monooxygenases (BVMOs). This method involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon atom to form the ester . The reaction conditions typically include a highly soluble and stable monooxygenase from Rhodococcus pyridinivorans, with a high affinity towards aliphatic methyl ketones .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using biocatalysts such as BVMOs. These enzymes offer a green alternative to traditional chemical oxidants and can achieve high substrate loading and excellent regioselectivity . The process involves the oxidation of biobased methyl levulinate to produce the desired ester with high efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-3-hydroxypropionic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include BVMOs and other enzymatic catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetoxy group.
Major Products Formed
The major products formed from these reactions include various esters, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Acetoxy-3-hydroxypropionic acid, methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Acetoxy-3-hydroxypropionic acid, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, including BVMOs, which catalyze its oxidation to form different products . The molecular targets and pathways involved in these reactions are primarily related to the enzymatic activity and the specific functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-mercaptopropionate: Similar in structure but contains a mercapto group instead of an acetoxy group.
3-Hydroxypropionic acid, ethyl ester: Similar in structure but contains an ethyl ester group instead of a methyl ester group.
Uniqueness
3-Acetoxy-3-hydroxypropionic acid, methyl ester is unique due to its combination of acetoxy and hydroxy functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and industrial processes .
Properties
CAS No. |
846021-40-7 |
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Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
methyl 3-acetyloxy-3-hydroxypropanoate |
InChI |
InChI=1S/C6H10O5/c1-4(7)11-6(9)3-5(8)10-2/h6,9H,3H2,1-2H3 |
InChI Key |
LFAVKKKLQAGYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CC(=O)OC)O |
Origin of Product |
United States |
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